molecular formula C10H10N2O2S2 B1361451 (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid CAS No. 296262-16-3

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid

Cat. No.: B1361451
CAS No.: 296262-16-3
M. Wt: 254.3 g/mol
InChI Key: VSOXJMQZOPRPGI-UHFFFAOYSA-N
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Description

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid typically involves multi-step organic synthesis. One common method starts with the formation of the thienopyrimidine core, followed by the introduction of the sulfanyl and acetic acid groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.

Scientific Research Applications

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.

    Sulfanyl-acetic acid derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid is unique due to the specific combination of its thienopyrimidine core and sulfanyl-acetic acid functional group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Biological Activity

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological properties, and research findings related to its efficacy.

  • Molecular Formula : C10H10N2O2S2
  • Molecular Weight : 254.33 g/mol
  • CAS Number : 296262-16-3

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine. The process includes various reagents such as sulfur powder and triethylamine under controlled conditions to ensure high yields of the desired product.

Anticancer Properties

Recent studies have focused on the anticancer activity of thieno[2,3-d]pyrimidine derivatives. In particular, this compound has been evaluated for its effects on various cancer cell lines:

  • Triple-Negative Breast Cancer (TNBC) :
    • A study demonstrated that compounds derived from thieno[2,3-d]pyrimidine exhibited significant inhibitory effects on the MDA-MB-231 breast cancer cell line. The IC50 values for some derivatives were reported as low as 27.6 μM, indicating strong cytotoxicity against these cells .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects is believed to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways. Structural modifications can enhance their potency and selectivity towards cancer cells.

Other Biological Activities

In addition to anticancer properties, thieno[2,3-d]pyrimidine derivatives have shown promise in other areas:

  • Antimicrobial Activity : Some studies have indicated that these compounds possess antimicrobial properties against various pathogens, although specific data on this compound remains limited.

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 ValueKey Findings
Guo et al., 2025Thieno[2,3-d]pyrimidinesMDA-MB-23127.6 μMStrong cytotoxicity; structure-activity relationship established
Elmongy et al., 2022Various thieno derivativesNon-small cell lung cancer43% - 87% inhibitionSignificant selective cytotoxicity observed

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid derivatives?

  • Methodology : Derivatives are synthesized via iminophosphorane intermediates. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is reacted with triphenylphosphine, hexachloroethane, and triethylamine to form iminophosphorane. Subsequent reactions with aromatic isocyanates and alkylamines yield carbodiimides, which cyclize under sodium ethoxide catalysis at room temperature to form target compounds (yields: 61–86%) .
  • Key Data : Reaction conditions (time, solvent) and yields for specific derivatives are tabulated (e.g., compound 6g achieves 86% yield under 5-hour room-temperature conditions) .

Q. What spectroscopic techniques confirm the structural integrity of these compounds?

  • Methodology : 1H NMR, IR, and EI-MS are standard. For example, IR spectra show C=O stretches at ~1688 cm⁻¹, and 1H NMR of 6c reveals aromatic protons at δ 7.70–7.26 ppm and methyl groups at δ 2.38–2.34 ppm. Single-crystal X-ray diffraction (e.g., compound 8c ) resolves regioselectivity in cyclization .

Q. What in vitro models assess antifungal activity?

  • Methodology : Fungicidal activity is tested at 50 mg/L against Fusarium oxysporum, Rhizoctonia solani, and others. Inhibition percentages are quantified via spore germination assays. For example, compound 6b shows 100% inhibition against Rhizoctonia solani .
  • Key Data : Table 2 () lists inhibition rates; 6b achieves 99% against Fusarium and 100% against Rhizoctonia .

Advanced Research Questions

Q. How do structural modifications at the sulfanyl-acetic acid moiety influence fungicidal efficacy?

  • Methodology : Alkylamino substituents (e.g., dibutylamino in 6c ) enhance lipophilicity, improving membrane penetration. Bioassays show 6c (70% yield) achieves 94% inhibition against Gibberella zeae, while shorter alkyl chains (e.g., 6a ) reduce activity (56% inhibition) .
  • Data Contradiction : Longer alkyl chains (e.g., 6d ) show inconsistent activity (81% inhibition vs. 69% in Botrytis cinerea), suggesting steric hindrance may offset lipophilicity gains .

Table 1: Synthetic Yields for Select Derivatives

CompoundSubstituentYield (%)Key Spectral Data (1H NMR)
6b –N(n-C₄H₉)₂73δ 2.97–2.93 (t, NCH₂), 0.82 (t, CH₃)
6g 4-Cl-C₆H₄86δ 7.70–7.26 (m, Ar-H)
8c –NH(t-C₄H₉)75δ 4.01 (br, NH), 1.22–1.09 (m, CH₂)

Table 2: Fungicidal Activity (50 mg/L)

CompoundFusarium (%)Rhizoctonia (%)Botrytis (%)
6b 9910086
6g 939364
8c 949767

Properties

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-5-6(2)16-10-8(5)9(11-4-12-10)15-3-7(13)14/h4H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOXJMQZOPRPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352009
Record name (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296262-16-3
Record name (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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